N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
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Description
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C16H12N4O4 and its molecular weight is 324.296. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide are tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Biological Activity
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide is a heterocyclic compound that belongs to the pyridopyrimidine class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidine core linked to a 2-nitrobenzamide moiety. The structural formula can be represented as follows:
This structure contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Nitro-containing compounds are known for their ability to interact with microbial DNA, leading to cell death through the formation of reactive intermediates. For instance, nitro derivatives such as metronidazole act by producing toxic radicals upon reduction within microbial cells, which subsequently bind to DNA and induce damage .
Table 1: Antimicrobial Activity of Nitro Compounds
Anti-inflammatory Activity
Research indicates that nitro-substituted compounds can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. For example, studies have shown that certain nitrobenzamide derivatives can effectively reduce inflammation markers in vitro and in vivo models .
Table 2: Inhibitory Effects on Inflammatory Mediators
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Nitrobenzamide Derivative | iNOS | 15 | |
Nitrobenzamide Derivative | COX-2 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The nitro group undergoes reduction in anaerobic conditions, leading to the formation of reactive species that bind covalently to DNA.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting a multi-target approach in its action.
- Cell Signaling Modulation : Nitro compounds can influence cellular signaling pathways, potentially altering the expression of genes associated with inflammation and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyridopyrimidine derivatives in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in tumor growth and proliferation. Clinical trials are ongoing for related compounds targeting various cancer types .
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-5-4-8-13(19)17-10)18-15(21)11-6-2-3-7-12(11)20(23)24/h2-9H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVOERFSMULZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.